molecular formula C23H22F2N2O3S B2974180 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide CAS No. 868676-79-3

4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide

Cat. No. B2974180
CAS RN: 868676-79-3
M. Wt: 444.5
InChI Key: VLFIDVUKYDUKFP-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide involves the inhibition of a specific enzyme called carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various cancer cells and plays a crucial role in tumor growth and progression. By inhibiting CA IX, this compound can effectively block the growth and spread of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide have been extensively studied. It has been shown to have potent anti-cancer, anti-inflammatory, and anti-infective properties. Additionally, this compound has been found to be well-tolerated and safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide in laboratory experiments include its potent activity against various diseases, its well-tolerated nature, and its relatively simple synthesis process. However, the limitations of using this compound in laboratory experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide. One potential direction is the exploration of its use in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to investigate its potential applications in other diseases such as infectious diseases and inflammation. Finally, efforts should be made to optimize the synthesis process of this compound to make it more cost-effective and readily available for laboratory experiments.
Conclusion
In conclusion, 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide is a promising compound with potential therapeutic applications in various fields. Its potent activity against cancer, inflammation, and infectious diseases makes it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and optimize its synthesis process.

Synthesis Methods

The synthesis of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide involves the reaction of 2,4-difluoroaniline with benzyl isopropyl sulfonamide in the presence of a catalyst. The reaction is carried out under controlled conditions and yields the desired product in good yields.

Scientific Research Applications

The scientific research application of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide is vast and varied. It has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O3S/c1-16(2)27(15-17-6-4-3-5-7-17)31(29,30)20-11-8-18(9-12-20)23(28)26-22-13-10-19(24)14-21(22)25/h3-14,16H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFIDVUKYDUKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide

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